molecular formula C20H24N2 B3251250 1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine CAS No. 208248-66-2

1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B3251250
CAS No.: 208248-66-2
M. Wt: 292.4 g/mol
InChI Key: ISTHXJXFQJFWNS-UHFFFAOYSA-N
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Description

1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine is a binaphthylamine derivative featuring two tetrahydronaphthalene (tetralin) rings linked via an amine group. Its nomenclature follows IUPAC guidelines, where the numbering of substituents reflects the positions of amino groups on the partially saturated naphthalene rings .

Properties

IUPAC Name

1-(2-amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h9-12H,1-8,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTHXJXFQJFWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine (CAS Number: 229177-78-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is characterized by a complex structure that includes a tetrahydronaphthalene core, which is known for its diverse pharmacological properties.

  • Molecular Formula : C20H24N2
  • Molecular Weight : 292.4 g/mol
  • Purity : ≥95%
  • IUPAC Name : 1-(2-amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neurotransmitter Modulation

1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine has been shown to interact with excitatory amino acid transporters (EAATs), particularly EAAT1 and EAAT2. This interaction is crucial for modulating glutamate levels in the brain and can influence synaptic transmission and neuroprotection.

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydronaphthalene derivatives. For instance:

CompoundCell LineIC50 (µM)Mechanism
4eMCF-7HighDNA synthesis inhibition and apoptosis induction
4hA549LowApoptosis at lower concentrations than cisplatin

These findings suggest that derivatives of tetrahydronaphthalene may serve as effective agents in cancer therapy by inducing apoptosis and inhibiting DNA synthesis in cancer cells .

3. Anticholinesterase Activity

Some studies have reported that compounds similar to 1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine exhibit anticholinesterase activity. For example, specific derivatives demonstrated up to 49.92% inhibition of acetylcholinesterase (AChE), indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

4. Antimicrobial Activity

Tetrahydronaphthalene derivatives have also been investigated for their antimicrobial properties. Novel compounds synthesized from this scaffold showed promising activity against various pathogens .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of tetrahydronaphthalene derivatives on human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The results indicated significant cytotoxic effects and apoptosis induction in treated cells compared to controls. The compounds were tested using the MTT assay to determine cell viability and apoptosis rates.

Case Study 2: Neuroprotective Effects
In animal models, administration of this compound at varying dosages revealed dose-dependent effects on glutamate levels and synaptic transmission. Low doses enhanced synaptic activity while higher doses exhibited neuroprotective effects against excitotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Tetralin Backbones

a. 5,6,7,8-Tetrahydronaphthalen-1-amine Hydrochloride (CAS 2217-41-6)

  • Structure: A monoamine derivative with a single amino group on the tetralin ring.
  • Applications : Used as a precursor in reductive amination reactions (e.g., synthesis of N-benzyl derivatives for ligand design) .

b. 1-(2-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol

  • Structure : A diol analog replacing amine groups with hydroxyl groups.
  • Key Differences : Hydroxyl groups enhance polarity but reduce nucleophilicity compared to amines.
  • Applications : Utilized in asymmetric catalysis and chiral resolution studies .

c. N-Benzyl-5,6,7,8-tetrahydronaphthalen-1-amine

  • Structure : Features a benzyl-substituted amine on a single tetralin ring.
  • Key Differences : Increased lipophilicity due to the benzyl group, enhancing membrane permeability.
  • Applications : Intermediate in palladium-catalyzed C–H functionalization reactions .
Functional Group Variations

a. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS 92050-16-3)

  • Structure : Methyl substituents on the tetralin ring enhance steric bulk.

b. N-Methyl-N-phenyl-1-(phenylselanyl)-5,6,7,8-tetrahydronaphthalen-2-amine

  • Structure : Incorporates selenium and phenyl groups.
  • Key Differences : Selenium introduces redox-active properties, while phenyl groups modify electronic effects.
  • Applications: Tested in aminoselenation reactions for heterocycle synthesis .
Pharmacologically Relevant Derivatives

a. TH-PHP and TH-PVP

  • Structures : Pyrrolidinyl-substituted tetralin derivatives with ketone backbones.
  • Key Differences : Lack amine linkages but share psychoactive properties due to dopamine reuptake inhibition.
  • Applications: Studied as cathinone analogs with stimulant effects .

b. 6-(Dipropylamino)-5,6,7,8-tetrahydro-2-methyl-1-naphthalenol (CAS 88935-99-3)

  • Structure: Combines amino and hydroxyl groups on tetralin.
  • Key Differences: Dipropylamino group enhances bioavailability but reduces metabolic stability.
  • Applications : Investigated for adrenergic receptor modulation .

Data Tables

Table 1: Structural and Functional Comparisons
Compound Name Backbone Functional Groups Molecular Weight (g/mol) Key Applications
Target Compound Binaphthyl Dual amines ~290* Catalysis, Drug Design
5,6,7,8-Tetrahydronaphthalen-1-amine HCl Monocyclic Single amine 169.6 Synthetic Intermediate
N-Benzyl-5,6,7,8-tetrahydronaphthalen-1-amine Monocyclic Benzyl-amine 237.3 Ligand in C–H activation
TH-PHP Monocyclic Pyrrolidinyl, ketone 285.4 Psychoactive Research

*Estimated based on analogous structures.

Key Research Findings

  • Catalytic Applications : Binaphthylamines like the target compound are under investigation for asymmetric catalysis due to their chiral centers and hydrogen-bonding motifs .
  • Medicinal Chemistry : Derivatives with bulky substituents (e.g., tetramethyl groups) show improved selectivity in receptor binding but reduced solubility .
  • Synthetic Challenges : Steric hindrance in binaphthyl systems complicates regioselective functionalization, requiring tailored catalysts .

Q & A

Q. What are the standard synthetic routes for 1-(2-amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine?

The compound is typically synthesized via catalytic hydrogenation of aromatic precursors. For example, hydrogenation of 2-naphthylamine derivatives using palladium catalysts (e.g., 10% Pd/C) under moderate hydrogen pressure (2–5 bar) in ethyl acetate at 70°C yields the tetrahydronaphthalene backbone with up to 97% efficiency . Solvent selection (e.g., ethyl acetate) and catalyst loading are critical to minimize side reactions.

Q. What are the primary characterization techniques for confirming the structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm hydrogenation of aromatic rings and amine group positions.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₉H₂₄N₂, exact mass 280.19 g/mol).
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides precise bond lengths and angles (e.g., orthogonal crystal system with space group Aba2 for structurally related compounds) .

Q. What safety precautions are required when handling this compound?

Based on safety data sheets (SDS), the compound may pose inhalation and skin contact hazards. Use fume hoods, nitrile gloves, and protective eyewear. Ethyl acetate, a common solvent in its synthesis, requires additional flammability precautions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves:

  • Catalyst Screening : Testing Pd/C vs. Raney Ni for hydrogenation efficiency and selectivity.
  • Pressure-Temperature Trade-offs : Higher hydrogen pressure (e.g., 5 bar) at 70°C improves reaction rates but may require stricter safety protocols .
  • Solvent Polarity : Ethyl acetate vs. methanol impacts solubility and side-product formation.

Q. How do steric and electronic effects influence the reactivity of the tetrahydronaphthalene backbone?

The partially saturated naphthalene ring introduces conformational rigidity, affecting regioselectivity in subsequent reactions (e.g., alkylation or acylation). Computational studies (DFT) can predict electron density distributions, while experimental validation via Hammett plots quantifies substituent effects .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Discrepancies often arise from dynamic stereochemistry or solvent effects. Solutions include:

  • Variable-Temperature NMR : To identify rotamers or conformational exchange.
  • Deuterated Solvents : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.
  • 2D NMR (COSY, NOESY) : To assign ambiguous proton environments .

Q. How can the compound’s stability under acidic/basic conditions be evaluated for drug discovery applications?

Perform forced degradation studies:

  • Acidic Conditions : 0.1 M HCl at 25°C for 24 hours.
  • Basic Conditions : 0.1 M NaOH at 25°C for 24 hours. Monitor degradation products via LC-MS and compare to stability profiles of related tetrahydronaphthalene derivatives .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature sources?

Variations may stem from:

  • Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic).
  • Purity : Impurities from incomplete hydrogenation or solvent residues.
  • Measurement Methods : Differential scanning calorimetry (DSC) vs. capillary tube results .

Methodological Tables

Q. Table 1. Comparison of Hydrogenation Conditions

CatalystPressureTemperatureYieldReference
10% Pd/C2–5 bar70°C97%
5% Pd/C1 barRT85%

Q. Table 2. Key Safety Data

ParameterValueSource
Flash Point (Ethyl Acetate)-4°C
LD50 (Oral, Rat)>2000 mg/kg (compound)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-amine

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